molecular formula C24H23NO3 B5137182 2-Amino-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydrochromen-5-one

2-Amino-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydrochromen-5-one

Cat. No.: B5137182
M. Wt: 373.4 g/mol
InChI Key: YASNMHAKKDNNLD-UHFFFAOYSA-N
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Description

2-Amino-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydrochromen-5-one is a complex organic compound that belongs to the class of chromenone derivatives

Preparation Methods

The synthesis of 2-Amino-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydrochromen-5-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzoyl chloride with 4-methylphenylacetic acid, followed by cyclization and amination reactions under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydrochromen-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds include other chromenone derivatives such as 2-Amino-3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydrochromen-5-one and 2-Amino-3-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydrochromen-5-one. Compared to these compounds, 2-Amino-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydrochromen-5-one may exhibit unique biological activities and chemical properties due to the presence of methyl groups on the benzoyl and phenyl rings.

Properties

IUPAC Name

2-amino-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydrochromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-14-6-10-16(11-7-14)20-21-18(26)4-3-5-19(21)28-24(25)22(20)23(27)17-12-8-15(2)9-13-17/h6-13,20H,3-5,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASNMHAKKDNNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)OC(=C2C(=O)C4=CC=C(C=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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